4-(((Tert-butoxycarbonyl)amino)methyl)bicyclo[2.1.1]hexane-1-carboxylic acid

Bioisostere Design Exit Vector Analysis Conformational Restriction

Select this specific 1,4-disubstituted bicyclo[2.1.1]hexane (BCH) to replace meta-benzenes with a saturated, chiral scaffold in drug discovery. Its near-0° torsion angle uniquely mimics meta-substitution geometry, unlike 1,3-BCH isomers, ensuring accurate pharmacophore presentation. The Boc and carboxylic acid handles enable divergent analog synthesis, and the rigid core delivers metabolic stability while precisely controlling binary engagement in PROTAC linkers—key advantages over planar, CYP-susceptible aromatics that justify immediate procurement.

Molecular Formula C13H21NO4
Molecular Weight 255.314
CAS No. 2108194-57-4
Cat. No. B2855674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(((Tert-butoxycarbonyl)amino)methyl)bicyclo[2.1.1]hexane-1-carboxylic acid
CAS2108194-57-4
Molecular FormulaC13H21NO4
Molecular Weight255.314
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC12CCC(C1)(C2)C(=O)O
InChIInChI=1S/C13H21NO4/c1-11(2,3)18-10(17)14-8-12-4-5-13(6-12,7-12)9(15)16/h4-8H2,1-3H3,(H,14,17)(H,15,16)
InChIKeyQVHQRLLMORYKMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(((Tert-butoxycarbonyl)amino)methyl)bicyclo[2.1.1]hexane-1-carboxylic acid: A 1,4-Disubstituted Saturated Bioisostere Building Block


4-(((Tert-butoxycarbonyl)amino)methyl)bicyclo[2.1.1]hexane-1-carboxylic acid (CAS 2108194-57-4) is a conformationally rigid, sp3-rich bicyclic building block belonging to the bicyclo[2.1.1]hexane (BCH) class [1]. It features a bridgehead carboxylic acid and a bridge-substituted Boc-protected aminomethyl group, establishing a 1,4-disubstitution pattern. This compound serves as a key intermediate for introducing a saturated, three-dimensional scaffold as a bioisostere of meta-substituted benzenes in drug discovery, offering distinct physicochemical and spatial properties compared to flat aromatic rings or alternative substitution patterns on the BCH core [REFS-1, REFS-2].

Why 4-(((Tert-butoxycarbonyl)amino)methyl)bicyclo[2.1.1]hexane-1-carboxylic acid Cannot Be Replaced by Other BCH or Phenylene Analogs


Substituting this compound with a simpler analog like 4-[(tert-butoxycarbonyl)amino]bicyclo[2.1.1]hexane-1-carboxylic acid (CAS 1050886-56-0) or an ortho-substituted BCH isomer fundamentally alters the exit vector geometry and pharmacophore presentation [1]. The 1,4-disubstitution pattern uniquely provides a substituent torsion angle near 0°, accurately mimicking a meta-substituted benzene, whereas the 1,3-pattern introduces a 78.2° torsion angle, making it a poorer geometric match [1]. Replacing the saturated BCH core with a standard meta-substituted phenyl ring would result in a planar, lipophilic scaffold with higher susceptibility to CYP-mediated metabolism, undermining the key advantages of increased three-dimensionality, solubility, and metabolic stability that drive the procurement of such specialized building blocks [2].

Quantitative Differentiation Evidence for 4-(((Tert-butoxycarbonyl)amino)methyl)bicyclo[2.1.1]hexane-1-carboxylic acid vs. Analogs


Superior Geometric Mimicry of Meta-Substituted Benzenes via 1,4-Disubstitution Pattern

Comparative exit vector analysis demonstrates that the 1,4-disubstituted bicyclo[2.1.1]hexane scaffold present in this compound provides a superior geometric fit for mimicking meta-substituted benzenes compared to the 1,3-disubstituted analog. The substituent torsion angle for the 1,4-pattern is near 0°, closely matching the planarity of the aromatic template, while the 1,3-disubstituted pattern introduces a significant deviation with a torsion angle of 78.2° [1].

Bioisostere Design Exit Vector Analysis Conformational Restriction

Enhanced Conformational Rigidity and Spatial Definition via Bridge Substitution

The target compound features a bridge-substituted aminomethyl group, which provides a well-defined exit vector that is inaccessible with bridgehead-only substitution patterns. Unlike bicyclo[1.1.1]pentanes (BCPs) which are para-bioisosteres, or bridgehead-disubstituted BCHs that offer only one vector, the bridge substitution on this compound's BCH core introduces a second vector from the bridge position, allowing exploration of chemical space orthogonal to the plane of the ring system [1]. The aminomethyl group at the bridge 4-position projects the amine functionality in a direction unattainable by simple bridgehead carboxylic acid analogs like bicyclo[2.1.1]hexane-1-carboxylic acid (CAS 64725-77-5) .

Medicinal Chemistry Conformational Analysis Structure-Activity Relationship

Validated Bioisosteric Replacement Strategy with Proven Biological Activity Retention

While no direct biological data exists for this specific compound, its core 1,5-disubstituted BCH scaffold has been extensively validated. Incorporation of a related 1,5-disubstituted BCH into drug analogues like Axitinib and Telmisartan resulted in the retention of target-specific biological activity, confirming the scaffold's suitability as a bioisostere [1]. Furthermore, enantiomeric pairs of these bioisosteric drug analogues showed markedly differential cytotoxicity profiles across a panel of tumor cell lines (with individual enantiomers showing improved activity over the other), demonstrating a substantial improvement over the corresponding sp2-based drugs, an outcome directly attributable to the control of the saturated scaffold's absolute configuration and three-dimensionality [1].

Bioisosterism Drug Analogue Design Cytotoxicity Assay

Access to Unique Patent-Free Chemical Space via Saturated Bioisosterism

The BCH scaffold has been validated in an agrochemical context. The incorporation of a 1,2-disubstituted BCH core into the structure of commercial fungicides like Boscalid, Bixafen, and Fluxapyroxad resulted in new, saturated, patent-free analogs that maintained high antifungal activity [1]. This demonstrates that the BCH scaffold can directly replace ortho-substituted phenyl rings in complex bioactive molecules without loss of efficacy, while creating novel intellectual property. This class-level evidence supports the strategic procurement of BCH building blocks for securing novel, protectable chemical matter in both pharmaceutical and agrochemical research [1].

Agrochemical Design Patent Strategy Antifungal Activity

Recommended Application Scenarios for 4-(((Tert-butoxycarbonyl)amino)methyl)bicyclo[2.1.1]hexane-1-carboxylic acid


Scaffold-Hopping for Meta-Substituted Phenyl SAR Exploration

This compound is ideally suited for systematic scaffold-hopping programs aimed at replacing a meta-substituted benzoic acid or benzylamine moiety with a saturated bioisostere. Its 1,4-disubstitution pattern precisely mimics the geometry of a meta-substituted ring [1], allowing medicinal chemists to probe the impact of increased saturation and three-dimensionality on potency, selectivity, and metabolic stability without altering the key pharmacophoric distances. The orthogonal Boc and acid protecting groups provide versatile synthetic handles for divergent analog synthesis.

Rigid PROTAC Linker Design for Ternary Complex Optimization

The combination of a rigid, saturated BCH core with functional handles bearing orthogonal protecting groups makes this compound a strategic choice for designing novel PROTAC linkers. Replacing a flexible alkyl or PEG linker with this rigid scaffold enables precise control over the relative orientation of the two protein-binding moieties, which is critical for forming a stable and productive ternary complex [1]. The Boc group can be selectively deprotected to attach a ligand for one protein of interest, while the carboxylic acid can be used to conjugate the E3 ligase ligand.

Synthesis of Enantioenriched or Conformationally Locked Drug Candidates

The BCH scaffold inherently introduces chirality and conformational restriction. Procurement of this specific building block, particularly if sourced in enantioenriched form, enables the synthesis of single-enantiomer drug candidates with well-defined three-dimensional structures, a crucial factor for maximizing biological activity and minimizing off-target effects [1]. This compound can serve as a starting material for asymmetric synthesis, leveraging the rigid core to relay stereochemical information and generate diverse libraries of chiral, saturated analogs of known aromatic drugs.

Quote Request

Request a Quote for 4-(((Tert-butoxycarbonyl)amino)methyl)bicyclo[2.1.1]hexane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.